![molecular formula C17H19NO4S B6535464 N-(4-acetylphenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide CAS No. 2419612-94-3](/img/structure/B6535464.png)
N-(4-acetylphenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-(4-acetylphenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound. Based on its name, it likely contains functional groups such as an acetyl group, a methoxy group, and a sulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic aldehydes, malononitrile, and N-(4-acetylphenyl)-4-methylbenzenesulfonamide .Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
This compound has been used in the synthesis of 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives , which have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Antimicrobial Activities
Several sulfonamide compounds, including “N-(4-acetylphenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide”, have been synthesized and their antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 have been evaluated . All prepared compounds exhibited significant antibacterial activity against these bacteria .
Molecular Docking Studies
The antibacterial properties of these drugs were studied in depth using molecular docking research . The antibacterial activity of the produced derivates was in agreement with regard to the molecular docking and the laboratory results .
Synthesis of Other Compounds
This compound has been used as a starting compound to synthesize the novel pyrimidine-2-thiol, pyrazole, pyran derivatives . It has also been used in the reaction between tosyl chloride and an excess of amines to synthesize other sulfonamide compounds .
Pharmacological Properties
Sulfonamides, including “N-(4-acetylphenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide”, have been identified for their medicinal properties . They have been studied as antimicrobial, antimalarial, anticancer agents, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors .
Agricultural Applications
Sulfonamides are commonly used in agriculture because of their antifungal and herbicidal properties .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha . This protein acts as a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Related compounds have been shown to undergo michael-type addition reactions with aromatic alcohols, resulting in the formation of new compounds . This suggests that N-(4-acetylphenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide may also interact with its targets through similar chemical reactions.
Biochemical Pathways
Compounds that interact with heat shock protein hsp 90-alpha, such as this one, may influence the hippo signaling pathway . This pathway monitors cell-cell contact and external factors that shape tissue structure, and its dysregulation can lead to tumorigenesis and developmental abnormalities .
Pharmacokinetics
Similar compounds have been found to exhibit various degrees of bioavailability .
Result of Action
Compounds that interact with heat shock protein hsp 90-alpha can influence a variety of cellular processes, including cell cycle control and signal transduction .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
N-(4-acetylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-10-17(12(2)9-16(11)22-4)23(20,21)18-15-7-5-14(6-8-15)13(3)19/h5-10,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVHXFNHBLWZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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